Cas no 1245644-73-8 (6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione)
![6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1245644-73-8x500.png)
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
- 6-nitro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
- 6-Nitro-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
- 6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
-
- インチ: InChI=1S/C6H4N4O4/c11-5-4-1-3(10(13)14)2-9(4)8-6(12)7-5/h1-2H,(H2,7,8,11,12)
- InChIKey: ZJWFMXGAGGWOGF-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(C2=CC([N+]([O-])=O)=CN2N1)=O
計算された属性
- せいみつぶんしりょう: 196.02300
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 116.21000
- LogP: 0.15960
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione セキュリティ情報
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18489-1G |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
1245644-73-8 | 95% | 1g |
¥ 4,864.00 | 2023-03-31 | |
Chemenu | CM374726-1g |
6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione |
1245644-73-8 | 95%+ | 1g |
$*** | 2023-04-03 | |
Alichem | A109004948-1g |
6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione |
1245644-73-8 | 95% | 1g |
$828.10 | 2023-09-03 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40345-1g |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
1245644-73-8 | 97% | 1g |
4966.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40345-1g |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
1245644-73-8 | 97% | 1g |
¥4966 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18489-100mg |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
1245644-73-8 | 95% | 100mg |
¥1220.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18489-250mg |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
1245644-73-8 | 95% | 250mg |
¥1945.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18489-1.0g |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
1245644-73-8 | 95% | 1.0g |
¥4860.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18489-250.0mg |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
1245644-73-8 | 95% | 250.0mg |
¥1945.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531631-500mg |
6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione |
1245644-73-8 | 98% | 500mg |
¥9069.00 | 2024-08-09 |
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dioneに関する追加情報
Introduction to 6-Nitro-1H,2H,3H,4H-Pyrrolo[2,1-f][1,2,4]Triazine-2,4-Dione (CAS No. 1245644-73-8)
6-Nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione (CAS No. 1245644-73-8) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazines and is characterized by its distinctive molecular structure and functional groups. The presence of a nitro group and a dione moiety imparts specific chemical properties that make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione consists of a pyrrole ring fused with a triazine ring, with the nitro group attached at the 6-position and the dione functionality at the 2 and 4 positions. This arrangement confers high stability and reactivity to the molecule, making it an attractive target for synthetic chemists and medicinal chemists alike. The compound's unique structure also allows for the exploration of its potential biological activities and therapeutic applications.
Recent studies have highlighted the potential of 6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione in various biological contexts. One notable area of research is its anti-cancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and the disruption of mitochondrial function. These findings suggest that 6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione could be a promising lead compound for the development of novel anti-cancer drugs.
In addition to its anti-cancer properties, 6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione has also been investigated for its potential as an antimicrobial agent. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind its antimicrobial effects is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These findings open up new avenues for the development of antibiotics to combat drug-resistant bacterial strains.
The synthesis of 6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione has been extensively studied in recent years. Various synthetic routes have been developed to optimize yield and purity while minimizing side reactions. One common approach involves the condensation of 5-amino-3-methylisoxazole with nitromethane followed by cyclization under acidic conditions. Another method involves the reaction of 5-amino-3-methylisoxazole with nitrosyl chloride to form an intermediate nitrosamine derivative, which is then cyclized using a suitable base. These synthetic strategies provide researchers with flexible options to tailor the synthesis process according to their specific needs.
The physicochemical properties of 6-nitro-1H,2H,3H,4H-pyrrolo[2,1-f][1, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 0] [0, 9]-dione have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided detailed insights into the molecular structure and conformational behavior of the compound. For instance, NMR studies have revealed that the nitro group exhibits characteristic chemical shifts that are consistent with its electronic environment within the molecule. Similarly, MS data have confirmed the molecular weight and fragmentation patterns of 6-nitro-1H ,9]-dione, further validating its identity.
The solubility profile of 6-nitro-1 ,9]-dione is another important aspect that has been investigated in detail. This compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is relatively insoluble in water. This solubility behavior can influence its bioavailability and pharmacokinetic properties when used as a therapeutic agent. To enhance its solubility and stability in aqueous environments, researchers have explored various formulation strategies such as encapsulation in nanoparticles or liposomes.
In conclusion,6-nit ,9]-dione (CAS No. ,9]-dione) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups confer specific properties that make it an attractive candidate for drug discovery efforts. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, making it a promising lead compound for the development of novel therapeutic agents.
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